1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone
Description
This compound features a 4,5-dihydro-1H-pyrazole core substituted with a 4-bromophenyl group (electron-withdrawing) at position 3 and a p-tolyl group (electron-donating methylphenyl) at position 3. The ethanone moiety at position 1 is linked to a thioether group bonded to a 1-ethylindole heterocycle. Pyrazoline derivatives are recognized for diverse biological activities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26BrN3OS/c1-3-31-17-27(23-6-4-5-7-25(23)31)34-18-28(33)32-26(21-10-8-19(2)9-11-21)16-24(30-32)20-12-14-22(29)15-13-20/h4-15,17,26H,3,16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWWMILLUVERBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazolyl ring
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: The pyrazolyl ring can be reduced to form the corresponding pyrazoline derivative.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde, Indole-3-carboxylic acid.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazolyl and indole derivatives.
Scientific Research Applications
Structure and Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 415.3 g/mol. The structure includes a pyrazole ring, which is known for its ability to interact with various biological targets.
Spectroscopic Properties
Studies utilizing techniques such as UV-vis spectroscopy and NMR have been conducted to elucidate the compound's properties. Computational methods, including density functional theory (DFT), have also been employed to predict its reactivity and stability under various conditions .
Antioxidant Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant activity. For instance, molecular docking studies have shown that these compounds can inhibit oxidative stress markers, suggesting potential applications in treating diseases related to oxidative damage .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the expression of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
Anticancer Activity
Pyrazole derivatives have been explored for their anticancer potential. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This mechanism is attributed to the compound's ability to interfere with cell signaling pathways involved in cancer progression .
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have been well documented. This specific compound has demonstrated activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound involved optimizing reaction conditions to enhance yield and purity. The synthesized product was characterized using spectroscopic techniques, confirming its structure and purity levels .
Case Study 2: Biological Evaluation
In a biological evaluation study, the compound was tested against multiple cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating strong anticancer activity compared to standard chemotherapeutic agents .
Case Study 3: Molecular Docking Studies
Molecular docking simulations were performed to assess the binding affinity of this compound with various biological targets. The results indicated favorable interactions with proteins involved in inflammation and cancer pathways, supporting its therapeutic potential .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The pyrazolyl ring can interact with other molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations:
In , the bromo-fluoro derivative crystallizes in a triclinic system (P1) with distinct unit cell parameters, suggesting halogen size influences packing efficiency .
Aryl Group Electronic Effects :
- The p-tolyl group (electron-donating) in the target compound contrasts with electron-withdrawing substituents like 4-methoxyphenyl () or 4-fluorophenyl (). Methoxy groups enhance solubility via hydrogen bonding, while methyl groups prioritize lipophilicity .
Thioether-Indole vs. Other Modifications: The indole-thioether moiety in the target compound differs from tetrazole-thioether () or simple alkanone chains (). Indole’s aromaticity and thioether’s flexibility may improve membrane permeability compared to rigid heterocycles like tetrazole .
Biological Activity
The compound 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone is a complex organic molecule that integrates a pyrazole moiety with an indole derivative. This structural combination suggests potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 497.4 g/mol. The presence of bromophenyl and p-tolyl groups enhances its reactivity and biological properties. The pyrazole ring is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈BrN₄O₃ |
| Molecular Weight | 497.4 g/mol |
| CAS Number | 868965-21-3 |
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole rings exhibit significant anti-inflammatory properties. For instance, derivatives have shown inhibition of tumor necrosis factor (TNF-α) and interleukin (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Anticancer Potential
The structural characteristics of the compound suggest potential anticancer activity. Pyrazole derivatives have been investigated for their ability to inhibit various cancer cell lines. For example, studies have demonstrated that related compounds can inhibit the growth of MCF-7 breast cancer cells with IC50 values in the low micromolar range . The incorporation of indole may further enhance this activity due to its known effects on cell signaling pathways.
Antimicrobial Activity
There is emerging evidence that pyrazole derivatives possess antimicrobial properties. Compounds structurally similar to our target have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also exhibit similar activities . The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
The precise mechanism of action for 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone remains largely unexplored in the literature. However, it is hypothesized that interactions between the compound's functional groups and biological targets—such as enzymes or receptors—may lead to modulation of their activity. The bromophenyl group may facilitate π–π stacking interactions, while the pyrazole ring can form hydrogen bonds with amino acid residues in target proteins.
Q & A
Q. What are the established synthetic routes for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Hydrazine cyclization : Reacting α,β-unsaturated ketones with hydrazine derivatives to form the dihydropyrazole core .
- Thioether formation : Coupling the pyrazole intermediate with a thiol-containing indole derivative under basic conditions (e.g., using K₂CO₃ in DMF) .
- Acylation : Introducing the ethanone moiety via Friedel-Crafts or nucleophilic acyl substitution .
Q. Key Considerations :
- Solvent choice (e.g., anhydrous ethanol or DMF) and catalysts (e.g., piperidine) significantly impact yield .
- Purification often requires recrystallization or column chromatography .
Q. What spectroscopic techniques are used for characterization?
Methodological Answer:
- X-ray crystallography : Resolves molecular conformation, dihedral angles between aromatic rings, and hydrogen bonding patterns. For example, dihedral angles between the pyrazole ring and substituents (e.g., 4-bromophenyl) are critical for understanding steric effects .
- NMR spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., pyrazole CH₂ groups at δ 3.2–4.0 ppm, indole protons at δ 7.0–8.5 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 190–200 ppm) and quaternary carbon signals .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What common chemical reactions does this compound undergo?
Methodological Answer:
- Oxidation : The ethanone moiety can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄) .
- Nucleophilic substitution : The bromophenyl group may undergo Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
- Reduction : The pyrazole ring’s double bond can be hydrogenated to a pyrazoline derivative using Pd/C or NaBH₄ .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Temperature control : Lower temperatures (0–5°C) during cyclization reduce side reactions .
- Catalyst screening : Testing alternatives to piperidine (e.g., morpholine or acetic acid) may enhance regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. Example Optimization Table :
| Step | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Cyclization | Piperidine in EtOH | 70% → 85% | |
| Thioether coupling | K₂CO₃ in DMF | 60% → 78% |
Q. How to resolve contradictions in spectroscopic data across studies?
Methodological Answer:
- Cross-validation : Combine XRD with DFT calculations to confirm bond lengths and angles .
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the indole-thioether linkage) .
- High-resolution MS : Differentiates isobaric fragments that may confuse interpretation .
Q. What computational methods predict this compound’s reactivity?
Methodological Answer:
- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., electrophilic character at the ethanone carbonyl) .
- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes with pyrazole-binding pockets) .
- MD simulations : Assess stability in biological membranes based on logP values .
Q. How to assess structure-activity relationships (SAR) for biological activity?
Methodological Answer:
- Functional group modification :
- Replace the 4-bromophenyl group with 4-fluorophenyl to study halogen effects .
- Vary the indole substituent (e.g., ethyl vs. methyl) to probe steric tolerance .
- Biological assays :
- Antimicrobial testing : Use MIC assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Screen against COX-2 or kinases via fluorescence-based assays .
Q. SAR Insights Table :
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Bromine → Fluorine | Increased COX-2 inhibition | |
| Ethyl indole → Methyl | Reduced antibacterial potency |
Contradiction Analysis
Example Issue : Conflicting reports on the antibacterial efficacy of pyrazole-indole hybrids.
Resolution Strategy :
- Standardize assay protocols (e.g., broth microdilution vs. disk diffusion) .
- Control for compound purity via HPLC (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
